molecular formula C16H20N2O2S B11366368 3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11366368
M. Wt: 304.4 g/mol
InChI Key: NKWYZUBPTOBLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the reaction of 3-butoxybenzoic acid with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C16H20N2O2S/c1-3-4-8-20-15-7-5-6-13(9-15)16(19)17-10-14-11-21-12(2)18-14/h5-7,9,11H,3-4,8,10H2,1-2H3,(H,17,19)

InChI Key

NKWYZUBPTOBLOF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.